N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16F3N5OS and its molecular weight is 395.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DPP-IV Inhibitors: Trifluoromethyl-1,2,4-triazoles have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose regulation. For instance, the antidiabetic drug sitagliptin is a potent DPP-IV inhibitor .
Anticonvulsant Properties: Certain trifluoromethyl-1,2,4-triazole derivatives exhibit anticonvulsant activity, making them relevant in the treatment of epilepsy and related disorders .
Anti-HIV-1 Agents: Researchers have investigated trifluoromethyl-1,2,4-triazoles as potential anti-HIV-1 agents, aiming to inhibit viral replication .
Coordination Chemistry and Sensing
The compound’s unique structure allows for interesting applications in coordination chemistry and sensing:
- Ratiometric Detection of In(III) : A derivative of this compound, ethyl 3-aminobenzo[b]thiophene-2-carboxylate , has been used for ratiometric detection of indium ions (In³⁺) in the concentration range of 5 to 25 μM .
Computational Chemistry
Theoretical studies have explored the electronic properties of this compound:
- DFT Studies : Density functional theory (DFT) calculations have been performed to understand the energy levels (HOMO–LUMO) of the amide form of this compound in the gas phase .
Material Science
Trifluoromethyl-1,2,4-triazoles find applications in material science:
- Functional Materials : These compounds can be incorporated into functional materials due to their unique properties, such as improved physicochemical characteristics conferred by the trifluoromethyl group .
Biological Assays
Researchers have explored the biological activities of related triazolo[4,3-a]pyrazine derivatives:
- Antibacterial Activity : Triazolo[4,3-a]pyrazines, including those with trifluoromethyl substituents, exhibit antibacterial properties .
Organic Synthesis
The compound’s synthetic accessibility makes it valuable in organic synthesis:
- Metal-Free Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles : Researchers have developed a convenient method for constructing pharmaceutically relevant 3-trifluoromethyl-1,2,4-triazoles using readily available starting materials. This metal-free synthesis offers scalability and moderate to good yields .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound is likely related to its electron donor–acceptor (D–A) system. The BTZ motif is a strongly electron-accepting moiety . During light absorption, an intramolecular charge transfer mechanism is observed, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .
Biochemical Pathways
Btz-based compounds have been used as potential visible-light organophotocatalysts . This suggests that the compound could potentially influence photochemical reactions and pathways.
Pharmacokinetics
Small-molecule-based dyes similar to this compound are known for their high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This suggests that the compound could potentially be used for similar applications.
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of btz-based compounds . This suggests that light could potentially influence the compound’s action.
properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5OS/c18-17(19,20)15-11-3-1-2-4-14(11)25(22-15)8-7-21-16(26)10-5-6-12-13(9-10)24-27-23-12/h5-6,9H,1-4,7-8H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQAKAXFFPVEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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